molecular formula C6H7N5O B2538546 2-Amino-1,5-dihydropteridin-4-ol CAS No. 2236-60-4; 54099-74-0

2-Amino-1,5-dihydropteridin-4-ol

Cat. No.: B2538546
CAS No.: 2236-60-4; 54099-74-0
M. Wt: 165.156
InChI Key: UIHSXOMREQLGFW-UHFFFAOYSA-N
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Description

2-Amino-1,5-dihydropteridin-4-ol (CAS No. 2236-60-4) is a pteridine derivative characterized by its bicyclic aromatic structure, featuring an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 2. Its molecular formula is C₆H₇N₅O, with a molecular weight of 181.15 g/mol.

Pteridine derivatives are known for their roles in biological systems, including enzyme cofactors (e.g., tetrahydrofolate) and signaling molecules.

Properties

CAS No.

2236-60-4; 54099-74-0

Molecular Formula

C6H7N5O

Molecular Weight

165.156

IUPAC Name

2-amino-5,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2,8H,(H4,7,9,10,11,12)

InChI Key

UIHSXOMREQLGFW-UHFFFAOYSA-N

SMILES

C1=CNC2=C(N1)C(=O)NC(=N2)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include other pteridine and pyrimidine derivatives, which share fused aromatic rings but differ in substituents and oxidation states. Key comparisons are summarized below:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties
2-Amino-1,5-dihydropteridin-4-ol 2236-60-4 C₆H₇N₅O Amino, Hydroxyl, Dihydropteridine High purity (≥95%), polar solubility
2,6-Diamino-5-nitropyrimidin-4-ol 16017-76-8 C₄H₄N₆O₃ Amino, Nitro, Hydroxyl Nitro group enhances electrophilicity
(2,4-Diaminopteridin-6-yl)methanol hydrochloride 3346-23-4 C₇H₉N₅O·HCl Diamino, Methanol, HCl salt Increased solubility in polar solvents
2-Amino-1,3,4-thiadiazole derivatives N/A Variable Thiadiazole ring, Amino group Antileishmanial activity; lipophilic

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups: The nitro group in 2,6-diamino-5-nitropyrimidin-4-ol increases reactivity in electrophilic substitution, contrasting with the hydroxyl group in this compound, which enhances hydrogen bonding .
  • Bioactivity: Thiadiazole derivatives exhibit antileishmanial activity due to their lipophilicity and stability, whereas this compound’s reduced ring system may favor interactions with folate-dependent enzymes .
Physicochemical Properties
Property This compound 2,6-Diamino-5-nitropyrimidin-4-ol Thiadiazole Derivatives
Solubility Moderate in polar solvents Low (due to nitro group) High (lipophilic)
Melting Point Not reported 220–225°C 150–200°C
Stability Air-stable Photosensitive Thermal degradation

Insights: The hydroxyl and amino groups in this compound enhance water solubility compared to nitro-substituted analogs, making it preferable for aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for structural confirmation of 2-Amino-1,5-dihydropteridin-4-ol?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton and carbon environments to confirm the bicyclic pteridin-4-ol core and amino group positioning. Chemical shifts in DMSO-d6 typically show NH2 protons at δ 6.8–7.2 ppm and aromatic protons at δ 8.3–8.9 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C6H7N5O, exact mass: 165.0645 g/mol) using electrospray ionization (ESI+) .
  • HPLC-UV : Assess purity (>95%) with a C18 column, 0.1% TFA in water/acetonitrile gradient, and λ = 254 nm .

Q. How can researchers ensure solubility optimization for in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, methanol) via gravimetric analysis. Methanol solubility is reported at ~25 mg/mL at 25°C .
  • pH-Dependent Studies : Adjust buffer pH (4–9) to evaluate ionization effects. Use UV-Vis spectroscopy to quantify solubility changes .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported thermal decomposition profiles?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen (heating rate: 10°C/min) to detect decomposition onset. Compare with differential scanning calorimetry (DSC) for enthalpy changes .
  • Cross-Validation : Align data with safety sheets from multiple vendors and PubChem entries to identify protocol discrepancies .

Q. How does the compound’s hydrogen-bonding capacity influence enzyme inhibition mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., dihydrofolate reductase). Key H-bond donors: NH2 (ΔG ~ -8.2 kcal/mol) and hydroxyl groups .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) in Tris-HCl buffer (pH 7.4) at 25°C. Typical stoichiometry: 1:1 ligand-enzyme ratio .

Q. What strategies improve synthetic yield in multi-step preparations?

  • Methodological Answer :

  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature: 80–120°C, catalyst: Pd/C 5% w/w) using response surface methodology. Achieve >70% yield via Buchwald-Hartwig amination .
  • In-Line Monitoring : Track intermediates via FTIR (e.g., carbonyl stretch at 1680 cm⁻¹) to minimize side reactions .

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